molecular formula C14H26N2O3 B13344044 tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13344044
M. Wt: 270.37 g/mol
InChI Key: JRVKTJYZTOUCBA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is a heterocyclic compound featuring a tetrahydrofuran (THF) ring fused with a piperidin-4-yl group and protected by a tert-butoxycarbonyl (Boc) carbamate moiety. This structure combines the rigidity of the THF ring with the basicity of the piperidine nitrogen, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or oncological pathways.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxolan-3-yl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-9-18-12(11)10-4-7-15-8-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)

InChI Key

JRVKTJYZTOUCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidin-4-yl Carbamate Intermediate

The initial step involves preparing the protected piperidine derivative, which serves as a scaffold for subsequent functionalization.

  • Starting Material: Piperidin-4-yl carbamic acid tert-butyl ester (tert-butyl piperidin-4-ylcarbamate).
  • Reaction Conditions: Typically, tert-butyl carbamate protection is achieved via carbamoylation of piperidine with tert-butyl chloroformate in the presence of a base such as diisopropylethylamine (DIPEA) or N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature.

Reaction scheme:

Piperidine + tert-Butyl chloroformate → tert-Butyl piperidin-4-ylcarbamate
  • Notes: The reaction proceeds under inert atmosphere to prevent hydrolysis, with yields generally exceeding 80%.

Formation of the Tetrahydrofuran-3-yl Core

The tetrahydrofuran ring is introduced via nucleophilic substitution or cyclization reactions involving suitable precursors such as halogenated or activated alcohol derivatives.

  • Method: One approach involves the nucleophilic addition of a protected hydroxyl group onto a suitable electrophile, followed by cyclization to form the tetrahydrofuran ring.

  • Example Reaction: The use of 2-hydroxyethyl derivatives or halogenated tetrahydrofuran precursors reacting with nucleophilic piperidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide at elevated temperatures).

Reaction scheme:

Functionalized tetrahydrofuran precursor + piperidine derivative → tetrahydrofuran-piperidine conjugate
  • Reaction conditions: Elevated temperatures (~120°C), polar aprotic solvents, and bases such as potassium carbonate facilitate the cyclization.

Coupling of Piperidine and Tetrahydrofuran Units

The conjugation of the piperidine carbamate with the tetrahydrofuran core involves nucleophilic substitution or coupling reactions:

  • Method: Activation of the tetrahydrofuran derivative (e.g., via halogenation or formation of a leaving group) followed by nucleophilic attack by the piperidine carbamate.

  • Typical reagents: Sodium hydride or potassium tert-butoxide in dimethylformamide or acetonitrile at elevated temperatures (~100°C).

  • Outcome: Formation of the key intermediate with the piperidin-4-yl group attached at the appropriate position on the tetrahydrofuran ring.

Introduction of the Carbamate Group

The final step involves attaching the tert-butyl carbamate group to the conjugated intermediate:

  • Method: The amine group on the piperidine ring reacts with tert-butyl chloroformate or a similar carbamoylating reagent.

  • Reaction conditions: Usually performed in dichloromethane with a base such as DIPEA, at room temperature, ensuring selective carbamate formation.

Reaction scheme:

Amine on the conjugate + tert-butyl chloroformate → tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate
  • Purification: The product is purified via column chromatography or recrystallization, with yields typically around 70-85%.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents Conditions Product Yield (%) References
1 Piperidine tert-Butyl chloroformate, DIPEA Room temp, inert tert-Butyl piperidin-4-ylcarbamate 80+
2 Hydroxyethyl derivatives K2CO3, DMF 120°C Tetrahydrofuran precursor 70-85 ,
3 Tetrahydrofuran derivative NaH or KOtBu 100°C Conjugated intermediate 65-80 ,
4 Conjugate tert-Butyl chloroformate, DIPEA Room temp Final carbamate 70-85

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It can also modulate receptor activity by interacting with receptor proteins and altering their signaling pathways .

Comparison with Similar Compounds

tert-Butyl (4-((4-Methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamate (Compounds 7 and 8)

  • Structure: Differs by the substitution of the piperidin-4-yl group with a 4-methoxybenzylamino group at the THF ring.
  • Synthesis : Synthesized via reductive amination of a THF-derived intermediate (6) with p-methoxybenzylamine, yielding trans (42%) and cis (38%) isomers separable by preparative HPLC .
  • Significance : Demonstrates the impact of substituents on stereochemistry and yield. The Boc group enhances stability during synthesis, a feature shared with the target compound.

tert-Butyl methyl(2-(piperidin-4-yl)ethyl)carbamate (BD735060)

  • Structure : Replaces the THF ring with an ethyl linker between the piperidine and carbamate groups.
  • Molecular Formula : C₁₃H₂₆N₂O₂ (vs. C₁₄H₂₆N₂O₃ for the target compound) .
  • Applications : Likely used as a flexible intermediate in drug discovery, where the ethyl chain may improve solubility but reduce conformational rigidity compared to the THF-containing analogue.

Heterocyclic Derivatives with Functionalized Aromatic Systems

Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 75)

  • Structure: Combines a fluorinated chromenone core with a pyrazolo[3,4-d]pyrimidine group.
  • Properties : Melting point 163–166°C; molecular weight 615.7 g/mol (M⁺+1) .
  • Significance : The aromaticity of the furan and pyrimidine rings contrasts with the saturated THF in the target compound, influencing electronic properties and binding affinity (e.g., kinase inhibition).

Sulfur(VI) Fluoride Exchange (SuFEx) Derivatives

  • Structure : Incorporates a sulfuramidimidoyl fluoride group and a fluorinated THF ring (e.g., tert-butyl (1-(S-fluoro-N-...sulfonimidoyl)piperidin-4-yl)carbamate) .
  • Spectroscopic Data : ¹³C NMR (δ 163.86–12.60), ¹⁹F NMR (δ 51.61, 50.21), HRMS (m/z 431.1412 [M+H]⁺) .
  • Applications : The sulfur-fluorine motif enhances metabolic stability and reactivity, a feature absent in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Molecular Formula Applications Reference
tert-Butyl (2-(piperidin-4-yl)THF-3-yl)carbamate THF + Piperidine Boc carbamate N/A C₁₄H₂₆N₂O₃ Drug intermediate
tert-Butyl (4-(4-MeOBn-amino)THF-3-yl)carbamate (7/8) THF + Benzylamine 4-Methoxybenzylamino 42% (trans), 38% (cis) C₁₈H₂₆N₂O₄ Androgen receptor antagonist
tert-Butyl methyl(2-(piperidin-4-yl)ethyl)carbamate Ethyl linker Methyl, Boc carbamate N/A C₁₃H₂₆N₂O₂ Flexible drug intermediate
Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Chromenone + Pyrazole Fluoroaryl, dimethylthiazole 63% C₂₉H₂₁F₂N₅O₃ Kinase inhibitor
SuFEx-THF Derivative THF + Sulfonimidoyl S-fluoro, prop-2-yn-1-yloxy N/A C₁₇H₂₃FN₄O₆S Metabolic stability studies

Key Research Findings

Stereochemical Sensitivity : The synthesis of THF-based carbamates (e.g., compounds 7 and 8) highlights challenges in controlling stereochemistry, with isomer ratios close to 1:1 . The target compound’s piperidine-THF fusion likely imposes stricter conformational constraints.

Role of Fluorine: Fluorinated analogues (e.g., SuFEx derivatives) exhibit enhanced stability and reactivity due to sulfur-fluorine interactions, a property absent in the non-fluorinated target compound .

Biological Activity: Aromatic hybrids (e.g., chromenone-pyrazolo[3,4-d]pyrimidine) target kinases, whereas saturated THF-piperidine systems may favor neurological targets due to improved blood-brain barrier penetration .

Biological Activity

tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives. The general synthetic route includes:

  • Formation of the Tetrahydrofuran Ring : Using tetrahydrofuran as a precursor.
  • Carbamate Formation : Reacting the tetrahydrofuran derivative with tert-butyl carbamate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and biochemistry.

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives containing piperidine rings have been noted for their cytotoxic effects on various cancer types, including breast and leukemia cancers. In vitro assays demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is thought to play a crucial role in binding to these targets, potentially modulating their activity and influencing various biochemical pathways. For example, compounds similar to this compound have been shown to interact with apoptotic pathways, leading to increased expression of pro-apoptotic proteins like p53 and activation of caspases .

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer (MCF-7 cells)10.38
Compound BAntimicrobial5.00
Compound CApoptosis Inducer0.048
  • Antimicrobial Activity : Some studies indicate that similar carbamate derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Pharmacological Applications : The compound is also being explored for its role as a ligand in receptor binding studies, which could lead to new therapeutic agents targeting neurological disorders .

Case Studies

  • Case Study 1 : A study investigating the efficacy of piperidine-based compounds on leukemia cell lines reported significant cytotoxicity and apoptosis induction at low concentrations, supporting the potential use of such compounds in cancer therapy .
  • Case Study 2 : Research on related tetrahydrofuran derivatives demonstrated their ability to inhibit microbial growth effectively, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl (2-(piperidin-4-yl)tetrahydrofuran-3-yl)carbamate with high purity and yield?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including carbamate protection of the piperidine ring and selective functionalization of the tetrahydrofuran moiety. Key factors include:
  • Catalyst Selection : Use palladium or nickel catalysts for coupling reactions to minimize side products .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., Boc protection) to prevent decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while non-polar solvents (e.g., hexane) improve crystallization .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • X-ray Crystallography : Resolve stereochemistry and verify the piperidine-tetrahydrofuran linkage using SHELX software for refinement .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR should confirm the tert-butyl group (δ 1.4 ppm for 1^1H), carbamate carbonyl (δ 155–160 ppm for 13^{13}C), and tetrahydrofuran protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (C14_{14}H25_{25}N2_2O3_3) with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as carbamates may release volatile amines .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability:
  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out false positives .
  • Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS. Add antioxidants (e.g., BHT) if oxidation occurs .
  • Metabolite Profiling : Identify active metabolites using hepatocyte incubation and UPLC-QTOF-MS to clarify mechanisms .

Q. What strategies enhance the selectivity of this compound for target receptors in neuropharmacology studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the tetrahydrofuran ring (e.g., fluorination at C3) to improve binding to σ-1 or NMDA receptors .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with receptor active sites, prioritizing residues with hydrogen-bonding potential (e.g., Asp/Glu) .
  • Pharmacophore Modeling : Align the carbamate and piperidine moieties with known ligands to guide synthetic modifications .

Q. How can computational methods predict the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor or MetaCore to identify vulnerable sites (e.g., tert-butyl cleavage by CYP3A4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
  • QSAR Models : Corrogate logP (2.1–2.5) and polar surface area (70–80 Ų) with microsomal half-life data to refine predictions .

Q. What experimental approaches can elucidate the role of the tetrahydrofuran ring in the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track absorption/distribution via autoradiography .
  • Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp_{app}) and assess blood-brain barrier penetration .
  • Cryo-EM : Resolve ligand-receptor complexes to visualize tetrahydrofuran interactions in lipid-embedded environments .

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